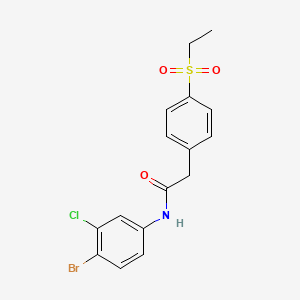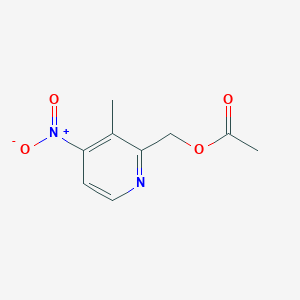
N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, chlorine, and ethylsulfonyl functional groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chloroaniline and 4-ethylsulfonylbenzoyl chloride.
Acylation Reaction: The 4-bromo-3-chloroaniline undergoes an acylation reaction with 4-ethylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired acetamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation or reduction reactions under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing bromine or chlorine.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Reduced forms of the ethylsulfonyl group.
Hydrolysis: Corresponding carboxylic acid and amine.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
N-(4-bromo-3-chlorophenyl)-2-phenylacetamide: Lacks the ethylsulfonyl group.
N-(4-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide: Lacks the bromine atom.
N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide: Contains a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, as well as the ethylsulfonyl group
属性
分子式 |
C16H15BrClNO3S |
|---|---|
分子量 |
416.7 g/mol |
IUPAC 名称 |
N-(4-bromo-3-chlorophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C16H15BrClNO3S/c1-2-23(21,22)13-6-3-11(4-7-13)9-16(20)19-12-5-8-14(17)15(18)10-12/h3-8,10H,2,9H2,1H3,(H,19,20) |
InChI 键 |
PIGHUSLQTUYEAV-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)









![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
